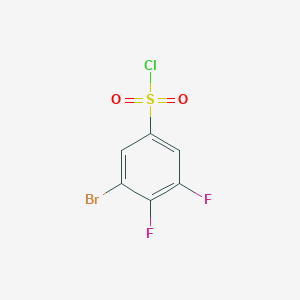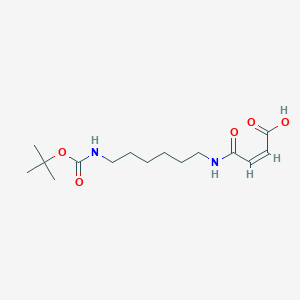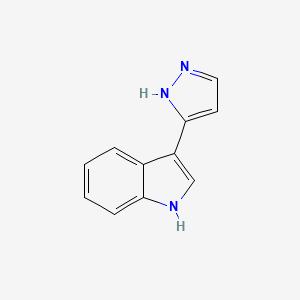
3-(1H-Pyrazol-3-YL)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Pyrazol-3-YL)-1H-indole is a heterocyclic compound that features both an indole and a pyrazole ring. These structures are significant in organic chemistry due to their presence in many biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the pyrazole ring is known for its versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-3-YL)-1H-indole typically involves the formation of the pyrazole ring followed by its fusion with the indole ring. One common method is the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines . This reaction can be catalyzed by various agents, including vitamin B1, which offers a green and metal-free catalytic pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using robust and cost-effective catalysts. The use of heterogeneous catalysts like Amberlyst-70 has been reported to offer eco-friendly attributes and simple reaction workup .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-3-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
3-(1H-Pyrazol-3-YL)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-3-YL)-1H-indole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazol-3-ol: Known for its antibacterial and antifungal properties.
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Used as a fluorescent probe for metal ion detection.
Uniqueness
3-(1H-Pyrazol-3-YL)-1H-indole is unique due to its dual ring structure, which combines the properties of both indole and pyrazole rings. This duality allows it to participate in a broader range of chemical reactions and biological interactions compared to compounds with only one of these rings.
Properties
Molecular Formula |
C11H9N3 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H9N3/c1-2-4-10-8(3-1)9(7-12-10)11-5-6-13-14-11/h1-7,12H,(H,13,14) |
InChI Key |
XPFKJLQMICBUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


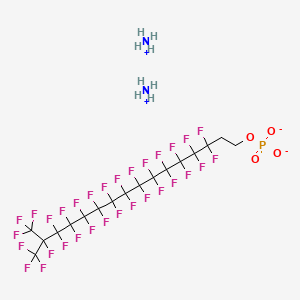
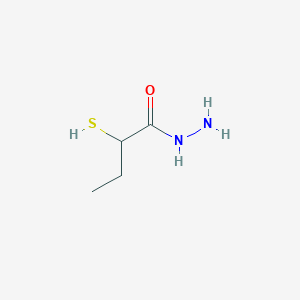
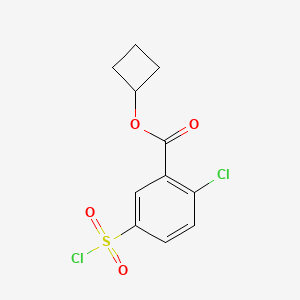
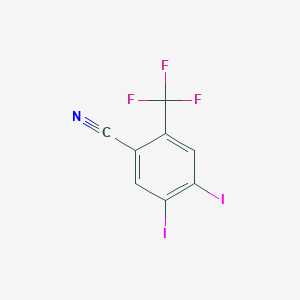
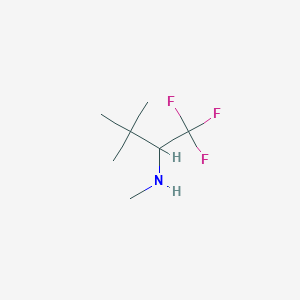
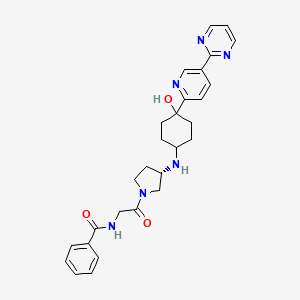

![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


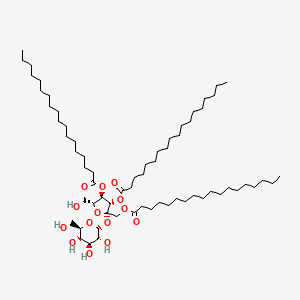
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
